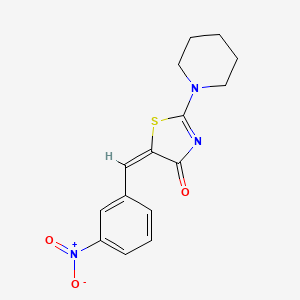

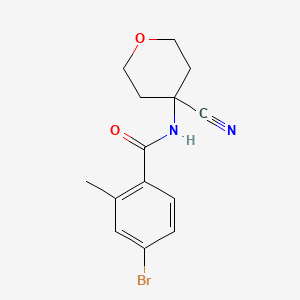

![molecular formula C13H10N2S B2405230 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine CAS No. 108954-84-3](/img/structure/B2405230.png)

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine is a chemical compound with the CAS Number: 108954-84-3 . It has a molecular weight of 226.3 and its IUPAC name is 4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-amine . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of a similar compound, 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, was reported in a study . The process involved the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol, which resulted in N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . This was then treated with excess P2S5 in anhydrous toluene to form the corresponding thioamide . The oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure resulted in 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .Molecular Structure Analysis

The InChI code for 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .Chemical Reactions Analysis

The synthesized 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole was subjected to various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation . The reaction conditions determined whether the furan ring or the acenaphthene fragment was attacked .Physical And Chemical Properties Analysis

As mentioned earlier, 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine is a solid compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophilic Substitution Reactions

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine is utilized in synthetic chemistry, particularly in electrophilic substitution reactions. Aleksandrov and Elchaninov (2017) demonstrated its synthesis and its subsequent involvement in reactions such as nitration, bromination, formylation, and acylation. These reactions are significant for modifying the compound to produce derivatives with potential applications in various fields including materials science and pharmaceuticals (Aleksandrov & Elchaninov, 2017).

Novel Organic Compounds and Materials

The compound serves as a building block in the synthesis of novel organic compounds. Liu, Shih, and Tao (1984) reported the synthesis of 2-substituted naphtho[1′,2′:4,5]thiazolo[3,2-b]-1,2,4-triazoles, showcasing the versatility of this thiazole derivative in creating new heterocyclic compounds. Such compounds could have potential applications in material science and drug discovery (Liu, Shih, & Tao, 1984).

Molluscicidal Properties

El-bayouki and Basyouni (1988) explored the molluscicidal properties of new thiazolo[5,4-d]pyrimidines, indicating the potential use of 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine derivatives in pest control, particularly in combating snails that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).

Molecular and Electronic Structure Analysis

Özdemir, Dinçer, Cukurovalı, and Büyükgüngör (2009) conducted experimental and theoretical investigations into the molecular and electronic structure of a derivative of 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine. Their study provides insights into the physical and chemical properties of such compounds, which is crucial for their application in fields like materials science and pharmaceuticals (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Synthesis of 2-Arylbenzothiazoles

Che, Jiang, Xiao, Huang, and Deng (2017) described the synthesis of 2-arylbenzothiazoles and 2-arylnaphtho[2,1-d]thiazoles using a method that involves oxidative annulation and C-H functionalization. This research highlights the potential use of 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine in synthesizing complex molecules that can be used in organic electronics or as pharmaceutical intermediates (Che, Jiang, Xiao, Huang, & Deng, 2017).

Eigenschaften

IUPAC Name |

5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLXGDDMVNUBHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

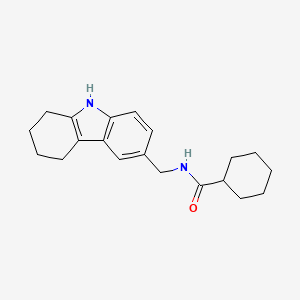

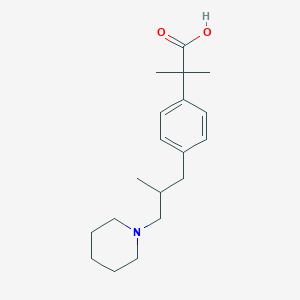

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)

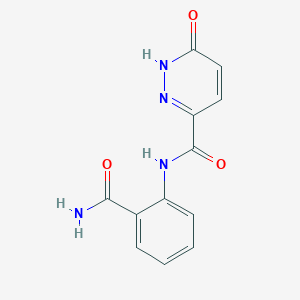

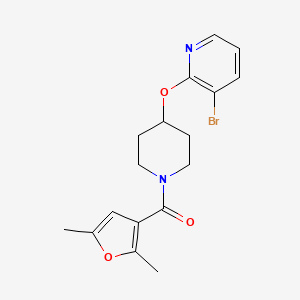

![1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2405157.png)

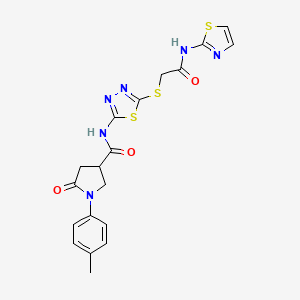

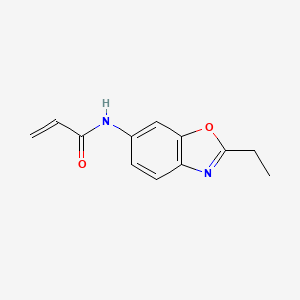

![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)

![1'-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2405166.png)

![3-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2405167.png)

![2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2405168.png)